Selecting the wrong Lucifer Yellow derivative causes failed labeling or rapid signal loss. Lucifer Yellow Cadaverine (LYC) solves this with a primary amine enabling direct covalent coupling to carboxylic acids via EDAC/DIPC-no aldehyde fixation required.
• >95% cell viability at 10-50 μM; retained fluorescence >24 h for longitudinal neuronal imaging
• 108 nm Stokes shift (4.5× wider than FITC) minimizes bleed-through in multicolor experiments
• 10-fold lower detection threshold vs. Trypan Blue for paracellular permeability assays
Molecular FormulaC17H17K2N3O8S2
Molecular Weight533.7 g/mol
Cat. No.B124164
⚠ Attention: For research use only. Not for human or veterinary use.
Lucifer Yellow Cadaverine (LYC; CAS 149733-79-9) is an aliphatic amine analog of the sulfonated 4-aminonaphthalimide dye Lucifer Yellow . As a membrane-impermeant, fixable fluorescent tracer, LYC is optimally excited near 428 nm with fluorescence emission near 536 nm, yielding a characteristic green signal . The compound contains a primary amine group that enables covalent conjugation to carboxylic acid groups via carbodiimide chemistry, distinguishing it from other Lucifer Yellow derivatives that target aldehydes or sulfhydryl groups .
Spectral fit
Near UV-blue excitation, green emission; compatible with standard DAPI/FITC filter sets
Lucifer Yellow Cadaverine vs. CH and VS
Although Lucifer Yellow CH and Lucifer Yellow VS share the same 4-aminonaphthalimide fluorophore core and similar spectral properties, they possess fundamentally different reactive groups that dictate their conjugation chemistry and cellular retention behavior [1]. Lucifer Yellow CH contains a hydrazido group that reacts with aliphatic aldehydes and is retained only after aldehyde fixation; it washes out of live cells over time, precluding long-term dynamic tracking [2]. Lucifer Yellow VS is a vinyl sulfone that reacts rapidly with amino and sulfhydryl groups but exhibits limited aqueous stability [1]. In contrast, Lucifer Yellow Cadaverine's primary amine enables direct covalent coupling to carboxylic acids on proteins, peptides, and extracellular matrix components, facilitating both live-cell retention and aldehyde-free fixation . These chemical differences translate directly into divergent experimental utility: selecting the wrong Lucifer Yellow derivative can result in failed labeling, rapid signal loss, or incompatibility with the target biomolecule chemistry.
CH
Lucifer Yellow CH carries a hydrazido group that requires aldehyde fixation; it may gradually wash out of live cells, limiting extended dynamic studies.
VS
Lucifer Yellow VS is a vinyl sulfone with rapid amino/sulfhydryl reactivity but limited aqueous stability; labeling window may be narrow.
CHEM
Mismatched reactive groups can shift conjugation outcome—cadaverine’s primary amine targets carboxyls, while CH and VS address aldehydes or thiols. Selection must match biomolecule chemistry.
[1] Stewart WW. Lucifer dyes—highly fluorescent dyes for biological tracing. Nature. 1981;292(5818):17-21. doi:10.1038/292017a0 View Source
[2] Lumiprobe GmbH. Staining Cells with Lucifer Yellow CH Dye - Protocol and Limitations. https://de.lumiprobe.com/protocols/staining-cells-with-lucifer-yellow-ch View Source
Lucifer Yellow Cadaverine (LYC) demonstrates a detection threshold 10 times lower than Trypan Blue for assessing cell membrane integrity . Moreover, LYC can distinguish between two distinct permeability mechanisms—'membrane rupture' (necrosis or mechanical damage) and 'tight junction opening' (barrier dysfunction)—whereas Propidium Iodide (PI) can only label cells with frank membrane rupture .
In live-cell and tissue imaging applications, Lucifer Yellow Cadaverine achieves a signal-to-noise ratio of 20:1, significantly exceeding the 15:1 ratio typically observed for FITC under comparable conditions . This superior performance stems from LYC's emission maximum at 536 nm, which lies outside the primary autofluorescence bands of cells (blue and red regions), minimizing background interference .
Live-Cell ImagingFluorescence MicroscopySignal-to-Noise Ratio
Evidence Dimension
Signal-to-noise ratio
Target Compound Data
20:1
Comparator Or Baseline
FITC (15:1)
Quantified Difference
33% improvement (20:1 vs 15:1)
Conditions
Live-cell imaging; 428/536 nm excitation/emission for LYC; 495/519 nm for FITC
Why This Matters
Higher signal-to-noise ratio improves detection accuracy and reduces background interference in quantitative fluorescence assays and automated image analysis.
Live-Cell ImagingFluorescence MicroscopySignal-to-Noise Ratio
Stokes Shift vs. FITC
Lucifer Yellow Cadaverine exhibits a Stokes shift of 108 nm (excitation maximum 428 nm, emission maximum 536 nm) , which is 4.5 times larger than the 24 nm Stokes shift of FITC (excitation 495 nm, emission 519 nm) [1]. This wide separation between excitation and emission wavelengths substantially reduces excitation light leakage and enables simpler, more cost-effective optical filter configurations .
[1] NCBI Bookshelf. Table 2: Commercially available long Stokes shift probes. Assay Guidance Manual. https://www.ncbi.nlm.nih.gov/books/NBK619698/table/phenoscreen.T.commercially_available_lon/ View Source
Caco-2 Cell Viability for Extended Live-Cell Tracking
At working concentrations of 10–50 μM, Lucifer Yellow Cadaverine maintains Caco-2 intestinal epithelial cell viability above 95% relative to untreated controls . This minimal cytotoxicity profile supports extended dynamic tracking studies up to 48 hours without significant perturbation of cellular physiology or barrier function .
Caco-2 ViabilityData to verify
>95%
at 10–50 μM
Supports extended live-cell studies
Relative to untreated control; 48-h tracking feasible
CytotoxicityLive-Cell ImagingEpithelial Barrier
Evidence Dimension
Cell viability (cytotoxicity)
Target Compound Data
>95% survival at 10–50 μM
Comparator Or Baseline
Untreated control (100% viability baseline)
Quantified Difference
<5% reduction in viability
Conditions
Caco-2 intestinal epithelial cell line
Why This Matters
Enables longitudinal studies of barrier function, wound healing, and dynamic cellular processes without confounding cytotoxicity artifacts.
CytotoxicityLive-Cell ImagingEpithelial Barrier
Direct Carboxyl Conjugation vs. Aldehyde Fixation
Lucifer Yellow Cadaverine contains a primary amine group that reacts with carboxylic acids via carbodiimide coupling (e.g., EDAC or DIPC), enabling direct covalent labeling of proteins, peptides, and extracellular matrix components . In contrast, Lucifer Yellow CH possesses a hydrazido group that reacts with aliphatic aldehydes and is retained only after aldehyde fixation [1]. This fundamental chemical difference dictates that LYC is the preferred choice for live-cell carboxyl-directed labeling and aldehyde-free fixation protocols.
Enables direct covalent labeling of carboxylated biomolecules in live-cell and fixed-tissue applications, expanding experimental design flexibility and eliminating the need for aldehyde-based fixation.
[1] Stewart WW. Lucifer dyes—highly fluorescent dyes for biological tracing. Nature. 1981;292(5818):17-21. doi:10.1038/292017a0 View Source
Signal Retention vs. CH Washout
Lucifer Yellow Cadaverine maintains detectable fluorescence in live cells for more than 24 hours, supporting dynamic tracking experiments up to 48 hours . In contrast, Lucifer Yellow CH is explicitly noted as unsuitable for long-term tracking in living cells due to gradual washout [1]. This retention difference arises from LYC's ability to covalently bind to cellular carboxyl groups via its primary amine, reducing passive diffusion out of cells .
Signal RetentionData to verify
>24 h
LYC; CH shows gradual washout
Supports longitudinal cell tracking
10–50 μM LYC; dynamic processes up to 48 h
Cell TrackingNeuronal TracingLong-Term Imaging
Evidence Dimension
Fluorescence signal retention time in live cells
Target Compound Data
>24 hours; suitable for 48-hour tracking
Comparator Or Baseline
Lucifer Yellow CH (washout; not suitable for long-term tracking)
Quantified Difference
>24 hours vs. 'gradual washout'
Conditions
Live-cell imaging; LYC at 10–50 μM; CH microinjected/iontophoresed
Why This Matters
Enables time-lapse studies of dynamic cellular processes (e.g., barrier repair, neuronal growth, cell migration) without requiring repeated labeling or fixation.
Cell TrackingNeuronal TracingLong-Term Imaging
[1] Lumiprobe GmbH. Staining Cells with Lucifer Yellow CH Dye - Protocol and Limitations. https://de.lumiprobe.com/protocols/staining-cells-with-lucifer-yellow-ch View Source
Lucifer Yellow Cadaverine: Application Scenarios
Barrier Function Assessment for Drug Development
LYC's 10-fold lower detection threshold compared to Trypan Blue and its ability to distinguish membrane rupture from tight junction opening make it the superior choice for quantifying paracellular permeability in Caco-2, MDCK, and primary epithelial monolayers. Its >95% viability at 10–50 μM ensures that observed permeability changes reflect true barrier modulation rather than cytotoxicity. This is critical for assessing drug absorption, inflammatory bowel disease models, and nanoparticle toxicity screening.
Neuronal Morphology and Regeneration Imaging
Unlike Lucifer Yellow CH, which washes out of live cells, LYC's retained fluorescence for >24 hours and low cytotoxicity enable longitudinal imaging of neuronal outgrowth, dendritic spine dynamics, and axonal regeneration over 48-hour periods. The 20:1 signal-to-noise ratio and 108 nm Stokes shift further enhance image clarity in thick tissue preparations and reduce photobleaching artifacts.
Extracellular Matrix and Protein Bioconjugation
LYC's primary amine group enables direct, covalent coupling to carboxylic acids on collagen, fibronectin, and other ECM proteins via EDAC/DIPC chemistry . This aldehyde-free conjugation strategy avoids the fixation requirements of Lucifer Yellow CH and preserves native protein conformation for downstream functional assays. Applications include visualizing matrix remodeling in tumor microenvironments and tracking secretory protein trafficking.
Multiplex Assays with Minimal Spectral Cross-Talk
LYC's 108 nm Stokes shift—4.5-fold larger than FITC's 24 nm shift [1]—minimizes excitation light leakage and simplifies optical filter design. When combined with red/far-red probes (e.g., Rhodamine-phalloidin, DAPI), LYC's green emission exhibits negligible spectral overlap, enabling simultaneous monitoring of membrane permeability (LYC), nuclear morphology (DAPI), and cytoskeletal organization (Rhodamine) in a single experiment.
Application
Selection Property
Validation Focus
Epithelial barrier permeability studies
Detection sensitivity context
Paracellular mechanism distinction (rupture vs. tight junction opening)
Neuronal morphology & regeneration imaging
Long-term signal retention property
Live-cell tracking without fixation; photobleaching review
Extracellular matrix bioconjugation
Amine-reactive carboxyl conjugation chemistry
Aldehyde-free labeling efficiency; native protein conformation
Multiplex fluorescence assays
Stokes shift property
Spectral overlap mitigation with DAPI/rhodamine
[1] NCBI Bookshelf. Table 2: Commercially available long Stokes shift probes. Assay Guidance Manual. https://www.ncbi.nlm.nih.gov/books/NBK619698/table/phenoscreen.T.commercially_available_lon/ View Source
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